molecular formula C21H17BrN2O3 B11703415 N-{2-[5-(4-Bromo-phenyl)-furan-2-yl]-1-methylcarbamoyl-vinyl}-benzamide

N-{2-[5-(4-Bromo-phenyl)-furan-2-yl]-1-methylcarbamoyl-vinyl}-benzamide

Cat. No.: B11703415
M. Wt: 425.3 g/mol
InChI Key: JFEMWNKCBBOTBF-AQTBWJFISA-N
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Description

The compound N-{2-[5-(4-Bromo-phenyl)-furan-2-yl]-1-methylcarbamoyl-vinyl}-benzamide (hereafter referred to as the target compound) is a benzamide derivative featuring a 4-bromophenyl-substituted furan moiety and a methylcarbamoyl-vinyl group.

Properties

Molecular Formula

C21H17BrN2O3

Molecular Weight

425.3 g/mol

IUPAC Name

N-[(Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(methylamino)-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C21H17BrN2O3/c1-23-21(26)18(24-20(25)15-5-3-2-4-6-15)13-17-11-12-19(27-17)14-7-9-16(22)10-8-14/h2-13H,1H3,(H,23,26)(H,24,25)/b18-13-

InChI Key

JFEMWNKCBBOTBF-AQTBWJFISA-N

Isomeric SMILES

CNC(=O)/C(=C/C1=CC=C(O1)C2=CC=C(C=C2)Br)/NC(=O)C3=CC=CC=C3

Canonical SMILES

CNC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)Br)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of N-{2-[5-(4-Bromo-phenyl)-furan-2-yl]-1-methylcarbamoyl-vinyl}-benzamide typically involves multiple steps, including the formation of the furan ring, bromination, and subsequent coupling reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Chemical Reactions Analysis

N-{2-[5-(4-Bromo-phenyl)-furan-2-yl]-1-methylcarbamoyl-vinyl}-benzamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-{2-[5-(4-Bromo-phenyl)-furan-2-yl]-1-methylcarbamoyl-vinyl}-benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The target compound’s structure can be compared to several analogs with modifications in the carbamoyl, aryl, or heterocyclic substituents. Key examples include:

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties/Activities Reference
Target Compound C₂₃H₁₈BrN₂O₃ 465.3 Methylcarbamoyl, 4-bromophenyl-furan Not reported in evidence N/A
N-{2-[5-(4-bromophenyl)-2-furyl]-1-[(tert-butylamino)carbonyl]vinyl}benzamide C₂₄H₂₃BrN₂O₃ 467.4 tert-Butylamino group Increased lipophilicity
N-{(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-oxo-3-[(4-pyridinylmethyl)amino]...} C₂₆H₂₁BrN₃O₃ 527.4 Pyridinylmethyl amino group Potential for hydrogen bonding
N-[2-(4-bromo-phenyl)-benzimidazol-1-yl methyl]benzamide (3j) C₂₁H₁₅BrN₃O 406.3 Benzimidazole moiety Anti-inflammatory/analgesic activity
4-chloro-N-(5-(3-nitrophenyl)-1,3,4-thiadiazole-2-yl)benzamide C₁₅H₁₀ClN₃O₂S 347.8 Thiadiazole, nitro group Activity against P. aeruginosa

Key Observations :

  • Lipophilicity : The tert-butyl-substituted analog () has higher molar mass and likely greater lipophilicity than the target compound, which may enhance membrane permeability but reduce aqueous solubility.
  • Bioactivity : Benzimidazole derivatives (e.g., 3j in ) exhibit anti-inflammatory and analgesic effects at 100 mg/kg, suggesting that similar substituents in the target compound could confer comparable activities.
Anti-inflammatory and Analgesic Activities:
  • Benzimidazole-linked benzamides () showed significant activity at 100 mg/kg with low gastric toxicity. The target compound’s methylcarbamoyl group may similarly modulate COX or LOX enzymes.

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